molecular formula C11H9NO4 B1353187 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid CAS No. 668971-16-2

5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid

Cat. No. B1353187
M. Wt: 219.19 g/mol
InChI Key: UDFIWFVAYAOMRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C11H9NO4 . It is a heterocyclic compound that contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms, one of which is a nitrogen atom .


Molecular Structure Analysis

The molecular weight of 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid is 219.19 g/mol . The InChI key, which is a unique identifier for the compound, is UDFIWFVAYAOMRF-UHFFFAOYSA-N . The canonical SMILES string, which represents the structure of the compound in the form of a line notation, is COC1=CC=CC=C1C2=CC(NO2)C(O)=O .


Physical And Chemical Properties Analysis

5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid appears as white crystals . It has a melting point of 177-183 °C . The compound has a topological polar surface area of 72.6 Ų and a complexity of 258 .

Scientific Research Applications

  • Immunoregulation

    • Isoxazole derivatives have been reported to have immunoregulatory properties . They have been classified into several categories, such as immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory compounds .
    • These compounds were tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .
    • The beneficial features of the described isoxazole derivatives include low toxicity and good bioactivity at low doses . In a majority of studies, the activities of investigated compounds were comparable or even higher than registered reference drugs .
  • Drug Discovery

    • Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
    • Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .
    • The core structure of isoxazole has been found in many drugs such as sulfamethoxazole that acts as an antibiotic, muscimol that acts as GABAA, ibotenic acid that acts as a neurotoxin, parecoxib that acts as a COX2 inhibitor, and leflunomide that acts as an immunosuppressant agent .
  • Anti-Inflammatory, Analgesic, and Anticonvulsant Effects

    • PIC, which belongs to the class of isoxazole carboxylic acids, has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
  • Antitubercular Agents

    • Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives have been found to be promising antitubercular agents .
    • These compounds displayed potent in vitro activity not only against drug-susceptible Mycobacterium tuberculosis (Mtb) H37Rv but also against drug-resistant Mtb .
    • The 3,4-Dichlorophenyl derivative (MIC 0.25 µg/mL) and 4-chlorophenyl congener (MIC 1 µg/mL) among urea and thiourea libraries respectively exhibited optimum potency .
  • Building Blocks in Chemical Synthesis

    • “5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid” is used as a building block in chemical synthesis .
    • It is used in the synthesis of various organic compounds, including pharmaceuticals .
  • Unnatural Amino Acid

    • “5-Amino-3-methyl-Isoxazole-4-carboxylic Acid” has been studied as a novel unnatural amino acid .
    • It can be used in the synthesis of peptides and proteins with modified properties .
  • Green Chemistry

    • Isoxazole derivatives have been synthesized using completely metal-free catalysts, maintaining the rule of “Green Chemistry” and atom economy .
    • This chemoselective pathway allows access to 1,2,3-triazole-isoxazole derivatives having peptide linkage .
  • Chemical Building Blocks

    • “5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid” is used as a building block in chemical synthesis .
    • It is used in the synthesis of various organic compounds, including pharmaceuticals .
  • Antitubercular Agents

    • Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives have been found to be promising antitubercular agents .
    • These compounds displayed potent in vitro activity not only against drug-susceptible Mycobacterium tuberculosis (Mtb) H37Rv but also against drug-resistant Mtb .
    • The 3,4-Dichlorophenyl derivative (MIC 0.25 µg/mL) and 4-chlorophenyl congener (MIC 1 µg/mL) among urea and thiourea libraries respectively exhibited optimum potency .

Safety And Hazards

While specific safety and hazard information for 5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid is not available, general safety measures for handling similar chemical compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-15-9-5-3-2-4-7(9)10-6-8(11(13)14)12-16-10/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFIWFVAYAOMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424458
Record name 5-(2-methoxyphenyl)isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid

CAS RN

668971-16-2
Record name 5-(2-methoxyphenyl)isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid
Reactant of Route 6
5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid

Citations

For This Compound
1
Citations
A Tourteau, V Andrzejak, M Body-Malapel… - Bioorganic & medicinal …, 2013 - Elsevier
Recent investigations showed that anandamide, the main endogenous ligand of CB 1 and CB 2 cannabinoid receptors, possesses analgesic, antidepressant and anti-inflammatory …
Number of citations: 45 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.